6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid
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Overview
Description
6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid is a chemical compound with the molecular formula C8H10F2O2 .
Synthesis Analysis
The synthesis of this compound has been achieved through a convergent synthesis strategy using a common synthetic intermediate – 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . This methodology allows for the construction of the 6,6-difluorospiro[3.3]heptane scaffold, a conformationally restricted isostere of gem-difluorocycloalkanes .Molecular Structure Analysis
The molecular structure of this compound is characterized by a spiro[3.3]heptane core with two fluorine atoms at the 6,6-positions and carboxylic acid groups at the 2,2-positions .Physical and Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 176.16 .Scientific Research Applications
Synthesis and Building Blocks
- Multigram Synthesis and Building Blocks : A methodology for constructing the 6,6-difluorospiro[3.3]heptane scaffold has been developed, providing novel 2-mono- and 2,2-bifunctionalized difluorospiro[3.3]heptane building blocks. These compounds were obtained through a convergent synthesis strategy, useful in preparing target compounds and intermediates on a multigram scale (Olifir et al., 2020).
Stereochemistry and Chiral Probes
- Stereochemistry and Absolute Stereochemistry : Studies on 2,6-Dimethylspiro[3.3]heptane-2,6-dicarboxylic acid, an analog of Fecht acid, have provided insights into enantioresolution and absolute stereochemistry determination using circular dichroism and X-ray crystallography (Murai et al., 2000).
Synthesis of Amino Acids and Analogues
- Synthesis of Amino Acid Analogues : The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds has expanded the family of sterically constrained amino acids. These are significant in chemistry, biochemistry, and drug design, illustrating the application of spirocyclic compounds in these fields (Radchenko et al., 2010).
Biocatalytic Applications
- Ketoreductase-Catalyzed Derivatives : The desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative using biocatalytic ketoreductase-mediated reduction has been effective. This process facilitates the creation of high enantiopurity alcohol, ester, amino acid, and amino alcohol building blocks (O'Dowd et al., 2022).
Safety and Hazards
The safety information for 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Properties
IUPAC Name |
2,2-difluorospiro[3.3]heptane-6,6-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O4/c10-9(11)3-7(4-9)1-8(2-7,5(12)13)6(14)15/h1-4H2,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGJZAZPAYEPMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C(=O)O)C(=O)O)CC(C2)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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